molecular formula C14H17ClN2O3 B5679959 4-chloro-N-cycloheptyl-3-nitrobenzamide

4-chloro-N-cycloheptyl-3-nitrobenzamide

Cat. No.: B5679959
M. Wt: 296.75 g/mol
InChI Key: OGXASEGRFJPDMO-UHFFFAOYSA-N
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Description

4-chloro-N-cycloheptyl-3-nitrobenzamide is an organic compound with the molecular formula C14H17ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a cycloheptyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cycloheptyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Amidation: The nitro-substituted intermediate is then reacted with cycloheptylamine to form the desired amide. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cycloheptyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 4-chloro-N-cycloheptyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and cycloheptylamine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Studies may focus on its interaction with biological targets and its efficacy in treating various diseases.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cycloheptyl-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide and chloro groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclohexyl-3-nitrobenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-chloro-3-nitrobenzonitrile: Lacks the amide and cycloheptyl groups, but shares the chloro and nitro substituents on the benzene ring.

Uniqueness

4-chloro-N-cycloheptyl-3-nitrobenzamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The larger ring size compared to cyclohexyl derivatives may result in different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

IUPAC Name

4-chloro-N-cycloheptyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-8-7-10(9-13(12)17(19)20)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXASEGRFJPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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